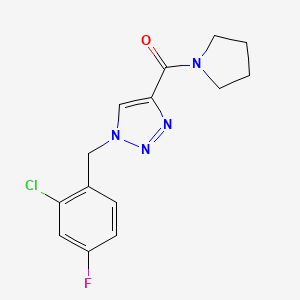![molecular formula C17H15Cl2N3S B5208587 N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as DIET, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells and reduce inflammation. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of new cancer treatments based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea and its potential applications in the treatment of inflammation and neurodegenerative diseases. Finally, the development of new synthetic methods for N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may lead to more efficient and cost-effective production of this compound for use in scientific research.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 2-(1H-indol-3-yl)ethylisothiocyanate. This reaction results in the formation of N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. This compound has been found to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c18-14-6-5-12(9-15(14)19)22-17(23)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNJBWJWUUIEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)
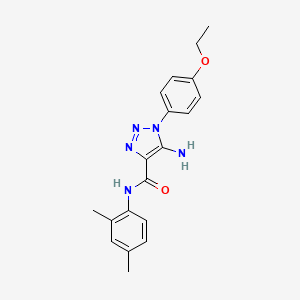
![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
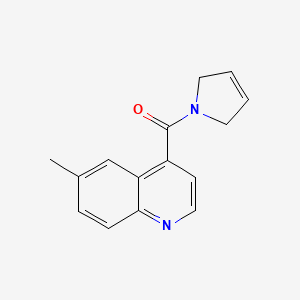
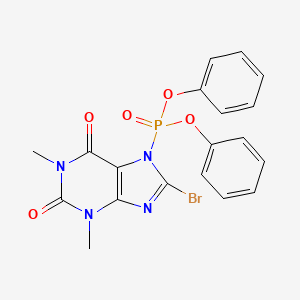
![N-(1H-benzimidazol-2-ylmethyl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B5208571.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5208575.png)
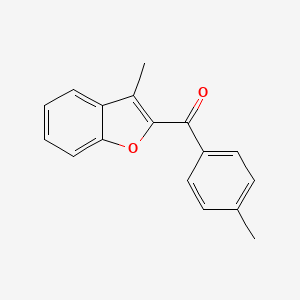
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
